molecular formula C37H30O11 B563098 4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside CAS No. 849207-61-0

4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside

Cat. No.: B563098
CAS No.: 849207-61-0
M. Wt: 650.636
InChI Key: HXIAWNZLIFDIBM-GCQONFEASA-N
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Description

4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside is a complex organic compound that belongs to the class of benzopyrans This compound is characterized by its unique structure, which includes a benzopyran core and a galactopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside typically involves multiple steps. One common method includes the condensation of 4-methyl-2-oxo-2H-1-benzopyran-7-ol with 2,3,6-tri-O-benzoyl-beta-D-galactopyranosyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside involves its interaction with specific molecular targets. The benzopyran core can interact with enzymes and receptors, modulating their activity. The galactopyranoside moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside is unique due to its combination of a benzopyran core and a tri-O-benzoyl-beta-D-galactopyranoside moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H30O11/c1-22-19-30(38)45-28-20-26(17-18-27(22)28)44-37-33(48-36(42)25-15-9-4-10-16-25)32(47-35(41)24-13-7-3-8-14-24)31(39)29(46-37)21-43-34(40)23-11-5-2-6-12-23/h2-20,29,31-33,37,39H,21H2,1H3/t29-,31+,32+,33-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIAWNZLIFDIBM-GCQONFEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745387
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849207-61-0
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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